molecular formula C14H22F2N2O3S B7356139 tert-butyl N-[2,2-difluoro-1-(thian-3-ylcarbamoyl)cyclopropyl]carbamate

tert-butyl N-[2,2-difluoro-1-(thian-3-ylcarbamoyl)cyclopropyl]carbamate

Cat. No. B7356139
M. Wt: 336.40 g/mol
InChI Key: UYQHJOIMMCZFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[2,2-difluoro-1-(thian-3-ylcarbamoyl)cyclopropyl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of tert-butyl N-[2,2-difluoro-1-(thian-3-ylcarbamoyl)cyclopropyl]carbamate is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. It also disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In addition, it has also been shown to have antioxidant properties and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tert-butyl N-[2,2-difluoro-1-(thian-3-ylcarbamoyl)cyclopropyl]carbamate in lab experiments is its high potency and selectivity. It has been shown to be effective at very low concentrations, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity. It can be harmful to living organisms and requires careful handling and disposal.

Future Directions

There are several future directions for research on tert-butyl N-[2,2-difluoro-1-(thian-3-ylcarbamoyl)cyclopropyl]carbamate. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to understand its mechanism of action and optimize its efficacy and safety. In addition, it could also be studied for its potential use as a pesticide and herbicide, particularly in the development of environmentally friendly alternatives to current chemicals.
Conclusion
This compound is a chemical compound that has shown promising results in scientific research. Its potential applications in medicinal chemistry, agriculture, and other fields make it a valuable compound for further study. However, its potential toxicity highlights the need for careful handling and disposal. Further research is needed to fully understand its mechanism of action and optimize its efficacy and safety for various applications.

Synthesis Methods

Tert-butyl N-[2,2-difluoro-1-(thian-3-ylcarbamoyl)cyclopropyl]carbamate can be synthesized using various methods. One of the most common methods is the reaction of tert-butyl N-(2,2-difluorocyclopropyl)carbamate with thian-3-yl isocyanate in the presence of a base. The reaction results in the formation of this compound with a yield of around 80%.

Scientific Research Applications

Tert-butyl N-[2,2-difluoro-1-(thian-3-ylcarbamoyl)cyclopropyl]carbamate has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. In addition, it has also been studied for its potential use as a pesticide and herbicide.

properties

IUPAC Name

tert-butyl N-[2,2-difluoro-1-(thian-3-ylcarbamoyl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F2N2O3S/c1-12(2,3)21-11(20)18-13(8-14(13,15)16)10(19)17-9-5-4-6-22-7-9/h9H,4-8H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQHJOIMMCZFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1(F)F)C(=O)NC2CCCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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